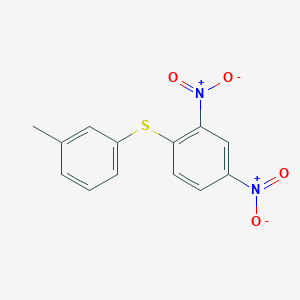![molecular formula C17H24O4 B11950668 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid is an organic compound with the molecular formula C17H24O4. It is known for its unique structure, which includes a benzoic acid core with a tert-butyl and methylbutoxycarbonyl substituent. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid typically involves the esterification of benzoic acid with tert-butyl 3-methylbutyl carbonate. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactor systems ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions involving benzoic acid and tert-butyl 3-methylbutyl carbonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in esterification reactions.
4-Dimethylaminopyridine (DMAP): Acts as a catalyst in esterification reactions.
Acids and Bases: Used in hydrolysis reactions to break down the ester group.
Major Products Formed
Carboxylic Acid: Formed through the hydrolysis of the ester group.
Alcohol: Formed alongside the carboxylic acid during hydrolysis.
Scientific Research Applications
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid involves its reactivity as an ester. The compound can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methylbutoxy)carbonyl]benzoic acid: Similar structure but lacks the tert-butyl group.
1,2-Benzenedicarboxylic acid, mono [1-(1,1-dimethylethyl)-3-methylbutyl] ester: Another ester derivative of benzoic acid with a similar substituent pattern.
Uniqueness
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid is unique due to the presence of both tert-butyl and methylbutoxycarbonyl groups, which confer specific reactivity and properties. This makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,2,5-trimethylhexan-3-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-11(2)10-14(17(3,4)5)21-16(20)13-9-7-6-8-12(13)15(18)19/h6-9,11,14H,10H2,1-5H3,(H,18,19) |
InChI Key |
FMNVVYQPCKUNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)(C)C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



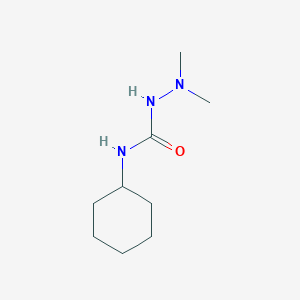
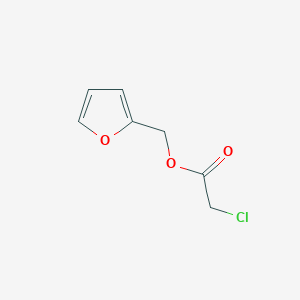

![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
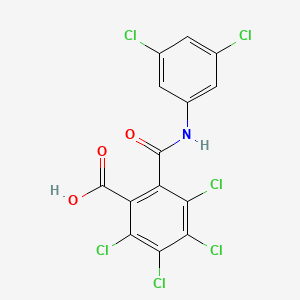
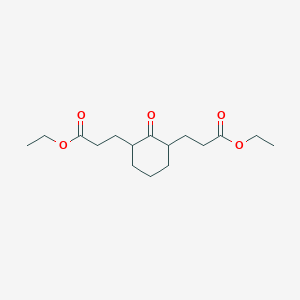
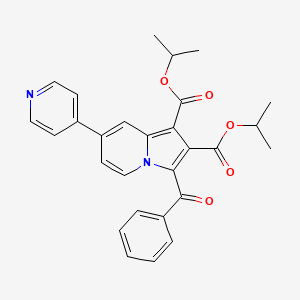
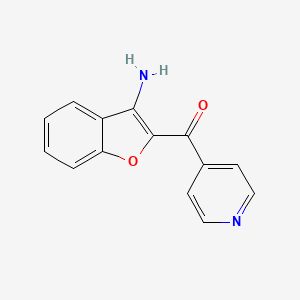
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)


![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
